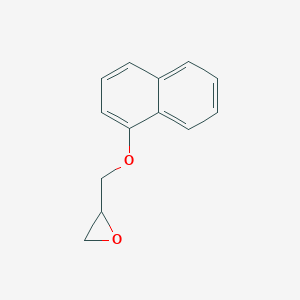

Glycidyl 1-naphthyl ether

Overview

Description

Glycidyl 1-naphthyl ether (CAS No. 2461-42-9), also known as α-naphthyl glycidyl ether, is an epoxide-containing compound with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.24 g/mol . It features a naphthyl group attached to a glycidyl ether moiety, which consists of a three-membered oxirane (epoxide) ring. This compound is primarily used in organic synthesis, particularly as a reactive intermediate in epoxy resin systems and specialty chemical production . A 2021 study demonstrated its efficient synthesis using a novel dual-function membrane microreactor, achieving 94% yield and 100% selectivity under continuous-flow conditions .

Mechanism of Action

Target of Action

Glycidyl 1-naphthyl ether, also known as 2-[(1-Naphthyloxy)methyl]oxirane, is primarily used in the field of chemical synthesis

Mode of Action

The compound is used in phase transfer catalysed (PTC) reactions . In these reactions, it interacts with a catalyst phase, which facilitates the transfer of a reactant from one phase to another . This allows for the reaction to proceed more efficiently and selectively .

Biochemical Pathways

Its synthesis involves the reaction of 1-naphthol, sodium hydroxide, and epichlorohydrin.

Result of Action

In the context of chemical synthesis, the primary result of this compound’s action is the production of the desired end product. For example, in a phase transfer catalysed reaction, it can achieve a selectivity of 100% at different conversions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature, the presence of a catalyst, and the specific phases involved can all impact the efficiency and selectivity of the reaction . It’s also important to note that safety precautions should be taken when handling this compound, including avoiding dust formation and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Glycidyl 1-naphthyl ether are not fully understood yet. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins, and may influence its own localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Biological Activity

Glycidyl 1-naphthyl ether (GNE) is an organic compound that has garnered attention due to its diverse applications in chemical synthesis and potential biological activities. This article provides a comprehensive overview of the biological activity of GNE, including its synthesis, chemical properties, mutagenicity, and applications in pharmaceuticals and agrochemicals.

This compound is synthesized through the reaction of 1-naphthol with epichlorohydrin in the presence of a strong base, typically sodium hydroxide or potassium hydroxide. The general reaction can be represented as follows:

This reaction results in the formation of an epoxide ring, which is reactive towards nucleophiles, making GNE a valuable intermediate in organic synthesis.

Mutagenicity Studies

Research has shown that glycidyl naphthyl ethers exhibit significant mutagenic properties. A study conducted using the Salmonella mutagenicity test revealed that GNE is considerably more mutagenic compared to other glycidyl ethers. Specifically, it was found that:

- This compound ranked among the top mutagenic compounds.

- Its mutagenicity is attributed to its aromatic structure, which enhances conjugation and planarity, leading to increased interaction with DNA .

The following table summarizes the mutagenicity rankings of various glycidyl ethers:

| Compound Name | Mutagenicity Rank |

|---|---|

| This compound | 1 |

| Glycidyl 2-naphthyl ether | 2 |

| Glycidyl phenyl ether | 3 |

| Glycidyl methyl ether | Lower |

The mechanism by which GNE exerts its biological effects primarily involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to modifications in protein function or enzyme activity, potentially disrupting normal cellular processes. The epoxide group in GNE is particularly reactive and can participate in various chemical transformations.

Applications in Pharmaceuticals and Agrochemicals

This compound serves as a crucial building block for synthesizing biologically active molecules. Its applications include:

- Pharmaceuticals : GNE is utilized in developing novel drugs and drug delivery systems due to its ability to form complex structures through nucleophilic reactions.

- Agrochemicals : The compound can be employed in synthesizing pesticides and herbicides, contributing to agricultural productivity.

Case Study 1: Synthesis of Anticancer Agents

In a recent study, researchers synthesized a series of anticancer agents using this compound as a key intermediate. The resulting compounds demonstrated significant cytotoxic activity against various cancer cell lines, indicating the potential for GNE-derived compounds in cancer therapy .

Case Study 2: Development of Biodegradable Polymers

Another study explored the use of GNE in creating biodegradable polymers. The incorporation of GNE into polymer matrices enhanced their mechanical properties while maintaining biodegradability, showcasing its utility in developing sustainable materials for various applications .

Safety Considerations

This compound is classified as a hazardous substance. It poses risks such as acute toxicity upon ingestion or dermal exposure and is considered a potential carcinogen (Category 2) according to regulatory classifications . Proper safety measures must be adhered to when handling this compound.

Scientific Research Applications

Organic Synthesis

Glycidyl 1-naphthyl ether serves as a vital building block in organic chemistry:

- Synthesis of Complex Molecules : It facilitates the construction of complex organic molecules and polymers through various reactions, including nucleophilic substitutions and ring-opening reactions. For example, it can react with amines to form amine derivatives or with alcohols to yield ethers.

- Pharmaceutical Development : The compound is employed in synthesizing biologically active molecules, including potential pharmaceuticals. Its unique structure allows for modifications that enhance biological activity.

Material Science

This compound is utilized in developing specialty chemicals and materials:

- Coatings and Adhesives : Due to its chemical properties, it is used in formulating coatings and adhesives that require specific reactivity and durability.

- Polymer Production : It can act as a comonomer in the production of thermoresponsive polyethers, which are useful in applications ranging from drug delivery systems to smart materials .

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated the utility of this compound in synthesizing bioactive compounds. For instance, its application in developing anti-cancer agents has been explored, where modifications to the naphthyl moiety enhanced therapeutic efficacy .

Case Study 2: Development of Thermoresponsive Polymers

In a study focused on polymer chemistry, this compound was copolymerized with ethylene oxide to create thermoresponsive materials. These materials exhibited tunable properties based on their composition, making them suitable for drug delivery applications .

Q & A

Q. What are the recommended safety protocols for handling Glycidyl 1-naphthyl ether in laboratory settings?

Basic Question

this compound requires stringent safety measures due to its reactive epoxide group and potential health risks. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves (inspected prior to use), lab coats, and eye/face protection to avoid skin/eye contact. Glove removal must follow techniques that prevent outer-surface contamination .

- Ventilation: Use only in well-ventilated areas or fume hoods to minimize inhalation exposure .

- Storage: Keep containers sealed and stored in locked, ventilated areas .

- Waste Disposal: Follow local hazardous waste regulations; contaminated gloves and materials must be disposed of as hazardous waste .

Methodological Note: Compliance with EU standards (e.g., EN 374 for gloves) ensures material compatibility with reactive epoxides .

Q. How can researchers effectively sample and quantify this compound in air during occupational exposure studies?

Advanced Question

Air sampling for glycidyl ethers requires optimized sorbent selection and analytical techniques:

- Sorbent Choice: Amberlite XAD-7 demonstrates high retention efficiency for glycidyl ethers (e.g., phenyl and cresyl derivatives) except highly volatile analogs like isopropyl glycidyl ether. Activated charcoal is suitable for low-molecular-weight ethers but may require validation for 1-naphthyl derivatives .

- Detection Methods:

- Gas Chromatography (GC): Effective for volatile ethers (e.g., allyl or butyl glycidyl ether) with flame ionization detection.

- High-Performance Liquid Chromatography (HPLC): Preferred for aromatic ethers (e.g., phenyl glycidyl ether) using UV detection .

- Humidity Considerations: Relative humidity has minimal impact on XAD-7 performance, making it robust for field studies .

Methodological Gap: No direct data exists for 1-naphthyl derivatives, necessitating method adaptation from structurally similar compounds.

Q. What is the current understanding of the carcinogenic potential of this compound?

Basic Question

While direct carcinogenicity data for this compound is lacking, structural analogs provide insights:

- IARC Classifications:

- Mechanistic Evidence: Epoxide reactivity with nucleophilic DNA bases suggests potential genotoxicity, a key characteristic of carcinogens .

Research Implications: Toxicity studies should prioritize in vitro mutagenicity assays (e.g., Ames test) and in vivo rodent models to fill data gaps.

Q. What methodological challenges exist in assessing the environmental persistence of this compound?

Advanced Question

Current ecological data gaps hinder risk assessment:

- Degradability: No data on biodegradation or hydrolysis rates, though epoxides generally hydrolyze in aqueous environments to form diols .

- Bioaccumulation: Lipophilic properties (logP ~3.5 estimated) suggest potential bioaccumulation, but experimental validation is needed .

- Analytical Limitations: Low environmental concentrations require sensitive methods like GC-MS with solid-phase microextraction (SPME).

Methodological Recommendation: Conduct OECD 301/302 guideline tests to evaluate ready biodegradability and hydrolytic stability.

Q. How can structural analogs inform the toxicological assessment of this compound?

Advanced Question

Analog studies guide hypothesis-driven research:

- Carcinogenicity Extrapolation: Phenyl glycidyl ether’s Group 2B classification suggests prioritizing 1-naphthyl derivatives for in vivo tumorigenicity studies .

- Metabolic Pathways: Epoxide hydrolase-mediated detoxification pathways (observed in butyl glycidyl ether) may mitigate toxicity, but species-specific differences require validation .

- Reactivity Profiling: Computational models (e.g., QSAR) can predict electrophilicity and DNA adduct formation based on epoxide ring strain and substituent effects .

Methodological Caution: Structural differences (e.g., naphthyl vs. phenyl groups) may alter metabolic activation or reactivity, necessitating direct experimentation.

Q. What are the optimal conditions for synthesizing polymeric materials using this compound as a crosslinking agent?

Advanced Question

this compound’s epoxide group enables crosslinking in epoxy resins, but reaction parameters must be optimized:

- Co-Monomer Selection: Combine with multi-topic glycidyl ethers (e.g., glycerol glycidyl ether) to form branched polyether networks. Molar ratios (1:1 to 1:3) influence crosslink density and mechanical properties .

- Catalysts: Use Lewis acids (e.g., BF₃ complexes) or amines (e.g., triethylamine) to accelerate ring-opening polymerization .

- Thermal Stability: Post-curing at 80–120°C enhances network formation, critical for high-performance applications .

Methodological Insight: Real-time FTIR monitoring of epoxide conversion rates can optimize curing schedules and minimize residual reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Glycidyl Ethers

Glycidyl ethers share a common epoxide group but differ in their substituents, which significantly influence their reactivity, toxicity, and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Basic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituent |

|---|---|---|---|---|

| Glycidyl 1-naphthyl ether | C₁₃H₁₂O₂ | 200.24 | 2461-42-9 | 1-Naphthyl |

| Phenyl glycidyl ether | C₉H₁₀O₂ | 150.18 | 122-60-1 | Phenyl |

| n-Butyl glycidyl ether | C₇H₁₄O₂ | 130.19 | 2426-08-6 | n-Butyl |

| Allyl glycidyl ether | C₆H₁₀O₂ | 114.14 | 106-92-3 | Allyl |

| o-Cresyl glycidyl ether | C₁₀H₁₂O₂ | 164.20 | 2210-79-9 | o-Methylphenyl |

Physical and Environmental Behavior

- Solubility and Stability : The naphthyl group enhances hydrophobicity compared to alkyl glycidyl ethers, affecting solubility in polar solvents.

- Environmental Impact : this compound’s persistence in water systems is uncharacterized, but its high molecular weight suggests lower volatility than smaller analogs like AGE or BGE .

Properties

IUPAC Name |

2-(naphthalen-1-yloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYCPWLLBSSFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030986 | |

| Record name | Glycidyl 1-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2461-42-9 | |

| Record name | 2-[(1-Naphthalenyloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl 1-naphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2461-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl 1-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(naphthyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL 1-NAPHTHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07FN14F351 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.